2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
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Overview
Description
Maltoheptaose hydrate 90 is a glucose heptamer, meaning it consists of seven glucose units linked together. It is a type of maltooligosaccharide and is known for its high purity and specific properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltoheptaose hydrate can be synthesized through enzymatic methods. One common approach involves the use of cyclodextrin glucotransferase and cyclomaltodextrinase in a one-pot reaction. The optimal conditions for this reaction are a pH of 7.0 and a temperature of 30°C, with the presence of calcium ions (Ca2+). The sequential addition of these enzymes has been shown to significantly increase the conversion rate .
Industrial Production Methods
In industrial settings, maltoheptaose hydrate is often produced through the enzymatic hydrolysis of starch. The process involves the use of specific enzymes that break down starch into smaller oligosaccharides, including maltoheptaose. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Maltoheptaose hydrate primarily undergoes hydrolysis reactions. It can be partially hydrolyzed to produce a dextran ladder, which is useful in various biochemical applications .
Common Reagents and Conditions
The hydrolysis of maltoheptaose hydrate typically involves the use of specific enzymes such as cyclodextrin glucotransferase and cyclomaltodextrinase. These reactions are usually carried out under mild conditions, with a pH of around 7.0 and temperatures ranging from 30°C to 40°C .
Major Products Formed
The major products formed from the hydrolysis of maltoheptaose hydrate include smaller maltooligosaccharides and glucose units. These products have various applications in research and industry .
Scientific Research Applications
Maltoheptaose hydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of dextran ladders and as a substrate for enzymatic reactions.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Industry: It is utilized in the food and cosmetics industries for its moisturizing and film-forming properties.
Mechanism of Action
Maltoheptaose hydrate exerts its effects primarily through its ability to form hydrogen bonds. This property allows it to interact with various biological molecules and enzymes, influencing their activity and stability. The compound’s ability to form hydrogen bonds also makes it an effective radiation absorber, capable of absorbing microwaves and other forms of radiation .
Comparison with Similar Compounds
Similar Compounds
Maltohexaose: A glucose hexamer with six glucose units.
Maltopentaose: A glucose pentamer with five glucose units.
Maltotetraose: A glucose tetramer with four glucose units.
Uniqueness
Maltoheptaose hydrate is unique due to its specific structure, consisting of seven glucose units. This structure gives it distinct properties, such as higher viscosity and better moisturizing effects compared to shorter maltooligosaccharides. Additionally, its ability to form hydrogen bonds and absorb radiation makes it particularly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-[6-[6-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O36.H2O/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52;/h8-65H,1-7H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUKDCVGFUMISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H74O37 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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